Hexacosenoyl-CoA (26:1-CoA) Accumulation vs. Saturated C26:0-CoA in Peroxisomal Disease Models
In ABCD1-deficient HeLa cells and X-ALD patient fibroblasts, hexacosenoyl (26:1)-CoA was identified as the most abundantly concentrated VLCFA-CoA species, whereas hexacosanoyl (26:0)-CoA did not accumulate to comparable levels [1]. While this study did not resolve specific pentaenoic isomers, it establishes that unsaturated C26-CoA species exhibit substantially higher pathological accumulation than their saturated counterparts, underscoring the necessity of using unsaturation-specific substrates for peroxisomal transport and β-oxidation assays.
| Evidence Dimension | Relative accumulation abundance in ABCD1-deficient cells |
|---|---|
| Target Compound Data | 26:1-CoA (unsaturated): most abundant VLCFA-CoA species |
| Comparator Or Baseline | 26:0-CoA (hexacosanoyl-CoA): not among the most abundantly concentrated VLCFA-CoA species |
| Quantified Difference | 26:1-CoA >> 26:0-CoA (qualitative abundance ranking; exact fold-change not reported in this study) |
| Conditions | ABCD1-deficient HeLa cells and X-ALD patient fibroblasts; acyl-CoA profiling by LC-MS |
Why This Matters
For laboratories studying peroxisomal fatty acid transport, β-oxidation defects, or X-ALD pathophysiology, unsaturated C26-CoA species including hexacosapentaenoyl-CoA represent the biologically relevant accumulated metabolites, not saturated C26:0-CoA.
- [1] Hama, K., Nagai, T., Nishizawa, C., et al. (2020). Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. Journal of Lipid Research, 61(4), 523-536. View Source
